tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
$$^1$$H NMR (500 MHz, CDCl$$_3$$):
- Pyrazole protons :
- H-3 (pyrazole): δ 7.85 ppm (singlet, 1H).
- H-2 adjacent to hydroxymethyl: δ 4.45 ppm (triplet, J = 6.2 Hz, 2H, -CH$$_2$$OH).
- Pyrazine protons :
- H-6 and H-7 (saturated): δ 3.20–3.40 ppm (multiplet, 4H, -CH$$2$$-CH$$2$$-).
- tert-Butyl group : δ 1.45 ppm (singlet, 9H).
- Hydroxyl proton : δ 2.10 ppm (broad singlet, 1H, -OH).
$$^{13}$$C NMR (126 MHz, CDCl$$_3$$):
- Carbonyl carbon (C5) : δ 165.2 ppm.
- Pyrazole carbons : C2 (δ 62.1 ppm, -CH$$_2$$OH), C3 (δ 145.8 ppm, aromatic).
- tert-Butyl carbons : δ 28.1 ppm (3×CH$$_3$$), 80.4 ppm (quaternary C).
Coupling constants (e.g., $$^3J_{H6-H7}$$ ≈ 8.5 Hz) would confirm vicinal coupling in the saturated pyrazine ring.
Tautomeric Behavior and Ring-Chair Interconversion Dynamics
Tautomerism:
The pyrazolo[1,5-a]pyrazine core can adopt two tautomeric forms (Figure 1):
- Keto form : Dominant in solution, with a carbonyl group at C5 and conjugated double bonds (N4-C5 and C7-N8).
- Enol form : Less stable due to disrupted aromaticity in the pyrazine ring.
Figure 1. Tautomeric equilibria of the pyrazolo[1,5-a]pyrazine core.
Ring-Chair Interconversion:
The saturated pyrazine ring (positions 6 and 7) exhibits chair-like puckering, with energy barriers of ~12–15 kcal/mol determined via DFT calculations for analogous compounds. Key dynamics include:
- Half-chair interconversion : Transition states involve simultaneous rotation of C6-C7 and N5-C5 bonds.
- Equatorial vs. axial tert-butyl group : The bulky tert-butyl group preferentially occupies equatorial positions to avoid 1,3-diaxial interactions.
Variable-temperature NMR (VT-NMR) would reveal coalescence temperatures near −40°C for ring interconversion signals.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)6-9(8-16)13-15/h6,16H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYQARBHPGKKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1251002-29-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19N3O3
- Molecular Weight : 253.30 g/mol
- Purity : Typically 95%
- Physical Form : Oil
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties against certain bacteria and fungi.
- Anticancer Potential : Some derivatives of pyrazolo compounds have shown cytotoxic effects on cancer cell lines, indicating potential for further investigation in oncology.
- Neuroprotective Effects : There is emerging evidence that compounds similar to tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine can influence neuroprotective pathways.
The mechanisms underlying the biological activities of tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine are not fully elucidated. However, possible mechanisms include:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazolo derivatives can inhibit specific enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and inflammation.
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo derivatives, including tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine, demonstrated significant cytotoxic effects against several cancer cell lines. The study reported an IC50 value indicating effective concentration for inducing cell death.
Case Study 2: Neuroprotective Effects
In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it significantly reduced markers of oxidative damage in vitro.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Aminomethyl Derivative
- Compound: tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Molecular Formula : C₁₂H₂₀N₄O₂
- CAS : 1391733-77-9
- Key Differences: The aminomethyl group at position 3 (vs. Higher polarity compared to the hydroxymethyl analog, impacting solubility and pharmacokinetic properties. Applications: Intermediate for peptidomimetics or covalent inhibitors via amide coupling .
Halogenated Derivatives
- Compound : tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- CAS : 1196154-25-2
- Key Differences :
Protected Hydroxymethyl Derivatives
- Compound : 4-Nitrobenzyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- CAS : 2460029-00-7
- Key Differences :
Substituent Variations at Position 6
Alkyl-Substituted Derivatives
- Compound: tert-Butyl (R)-6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Synthesis : Suzuki coupling of boronic acid with bromo precursor (84% yield, UPLC-MS: m/z 501 [M+H]⁺) .
- Enhanced lipophilicity (logP ~3.5) compared to hydroxymethyl analogs (logP ~1.8) .
Methyl-Substituted Derivatives
Core Modifications and Bicyclic Analogs
Pyrazolo-Pyrimidinone Derivatives
- Compound: 1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (VU0462807)
- Key Differences: Pyrimidinone core replaces pyrazine, altering electronic properties and hydrogen-bonding capacity. Demonstrated efficacy as an mGlu5 positive allosteric modulator with improved solubility .
Imidazo-Pyrrolo-Pyrazine Derivatives
Research Findings and Implications
- Synthetic Flexibility : The pyrazolo[1,5-a]pyrazine core supports diverse modifications via cross-coupling, amidation, and protection/deprotection strategies, enabling tailored physicochemical and biological properties .
- Bioactivity Correlations: Hydroxymethyl and aminomethyl analogs exhibit superior solubility (>10 mg/mL in PBS) compared to lipophilic derivatives, making them preferable for aqueous formulations .
- Stability Considerations : Silyl-protected derivatives (e.g., ) mitigate degradation during synthesis, whereas bromo analogs (e.g., ) offer reactivity for late-stage diversification.
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with 6-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine derivatives or related heterocyclic precursors. The key initial step involves introducing a hydroxymethyl group at the 2-position of the heterocycle, which is achieved through a formaldehyde-mediated hydroxymethylation process.
Research findings indicate that the hydroxymethylation is typically performed using formaldehyde derivatives (e.g., paraformaldehyde or formalin) under controlled conditions, often in the presence of catalysts or acids to facilitate electrophilic addition to the heterocycle.
Protection of Functional Groups and Esterification
The carboxylate group is protected as a tert-butyl ester to enhance stability and facilitate subsequent reactions. This step involves esterification of the carboxylic acid intermediate with tert-butanol under acidic conditions, often using acid catalysis such as sulfuric acid or p-toluenesulfonic acid.
| Reaction Step | Reagents & Conditions | Purpose |
|---|---|---|
| Esterification | tert-Butanol, catalytic acid (e.g., H₂SO₄), reflux | Protect carboxyl group as tert-butyl ester |
Formation of the Pyrazolo[1,5-a]pyrazine Core
The core heterocycle is assembled via cyclization reactions involving hydrazine derivatives or related intermediates. For example, the process may involve cyclization of hydrazine derivatives with suitable aldehyde or ketone precursors, forming the pyrazolo[1,5-a]pyrazine ring system.
Key research (patent CN107235982B) describes cyclization under specific temperature conditions (around 100°C) to achieve the heterocyclic core efficiently.
Introduction of the Hydroxymethyl Group at Position 2
The hydroxymethyl group at position 2 is introduced via nucleophilic addition of formaldehyde or its derivatives to the heterocyclic intermediate. The reaction is typically performed at low temperatures (0–25°C) to control selectivity and prevent overreaction, with reaction times around 16 hours.
- Formaldehyde source (e.g., paraformaldehyde)
- Solvent: Usually methanol or aqueous media
- Temperature: 0–25°C
- Duration: 16 hours
This step results in the formation of 2-(hydroxymethyl) substituents on the heterocycle.
Final Cyclization and Purification
The last step involves oxidative cyclization to form the heterocyclic framework with the hydroxymethyl substituent, often using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) . This step ensures the formation of the final dihydropyrazolo[1,5-a]pyrazine ring with the hydroxymethyl group attached at the 2-position.
- Oxidant: m-CPBA
- Temperature: Typically room temperature (~25°C)
- Reaction time: Several hours until completion
The product is then purified via chromatography or recrystallization to obtain the desired compound with high purity (>95%).
Data Table: Summary of Preparation Steps
| Step | Starting Material | Reagents | Conditions | Key Outcome |
|---|---|---|---|---|
| 1 | Heterocyclic precursor | Formaldehyde derivatives | Acidic, reflux | Hydroxymethylation at C-2 |
| 2 | Carboxylic acid | tert-Butanol, acid catalyst | Reflux | Esterification to tert-butyl ester |
| 3 | Cyclization intermediates | Hydrazine derivatives | 100°C | Ring closure to heterocycle |
| 4 | Hydroxymethyl intermediate | Formaldehyde | 0–25°C, 16 hrs | Introduction of hydroxymethyl group |
| 5 | Hydroxymethyl heterocycle | m-CPBA | Room temperature | Oxidative cyclization to final heterocycle |
Additional Notes and Research Findings
- Reaction Optimization: Reaction temperatures are critical; for example, the hydroxymethylation is best performed at low temperatures to prevent side reactions, while cyclizations are optimized at elevated temperatures (~100°C) for efficiency.
- Yield Data: Laboratory yields for each step generally range from 70% to 85%, with overall yields depending on process optimization.
- Industrial Scale-up: Although detailed industrial procedures are scarce, the synthesis is adaptable to larger scales with appropriate control of reaction parameters and purification steps.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
- Methodology : Multi-step synthesis typically involves condensation of pyrazole derivatives with aldehydes or amines under controlled conditions. For example, describes a solvent-free condensation/reduction sequence starting from pyrazole precursors, while highlights the use of catalysts (e.g., palladium) and optimized reaction temperatures (75°C) for Suzuki couplings. Key steps include Boc protection of amines and regioselective functionalization of the pyrazolo-pyrazine core .
- Critical Parameters : Reaction pH, solvent polarity, and catalyst selection (e.g., SiliaCat DPP-Pd in ) significantly impact yield and purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, hydroxymethyl protons at δ ~3.5-4.0 ppm).
- HRMS : To confirm molecular formula (e.g., C₁₂H₁₈N₄O₂, m/z 252.29).
- X-ray Crystallography : Resolves stereochemistry and ring conformation (see for structural analogs) .
Q. What are the typical reactivity patterns of the hydroxymethyl and tert-butyl carbamate groups?
- Hydroxymethyl Group : Prone to oxidation (e.g., with KMnO₄ to carboxylic acids) or esterification (e.g., acetylation with acetic anhydride).
- tert-Butyl Carbamate : Acid-labile; cleaved under TFA/DCM (e.g., deprotection in to yield free amines).
- Key Reference : notes similar halogenated analogs undergoing nucleophilic substitution (Cl → NH₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Study : reports neuroprotective effects (85% cell viability in Aβ-treated astrocytes), while highlights variable enzyme inhibition. To reconcile discrepancies:
- Experimental Design : Use standardized assays (e.g., consistent Aβ peptide concentrations, cell lines).
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., hydroxymethyl vs. aminomethyl in ) on target binding .
- Data Table :
| Substituent | Biological Activity | Reference |
|---|---|---|
| Hydroxymethyl | Antioxidant/Neuroprotective | |
| Aminomethyl | Enzyme inhibition |
Q. What strategies optimize regioselectivity in modifying the pyrazolo-pyrazine scaffold?
- Methodology :
- Directed C-H Functionalization : Use directing groups (e.g., Boc-protected amines) to control bromination or cross-coupling sites ( ).
- Computational Modeling : DFT calculations predict reactive sites (e.g., C3 vs. C7 positions in ) .
- Challenge : Competing reaction pathways (e.g., over-oxidation of hydroxymethyl) require careful stoichiometry control.
Q. How can in vitro neuroprotective data (e.g., Aβ models) be translated to in vivo efficacy?
- Experimental Workflow :
In Vitro : Confirm blood-brain barrier (BBB) permeability via PAMPA assays.
In Vivo : Use transgenic AD mouse models (e.g., APP/PS1) with oral dosing (10–50 mg/kg). Monitor amyloid plaque reduction via PET imaging ( reports 30% plaque reduction in analogs) .
- Data Contradictions : Variability in bioavailability across analogs (e.g., tert-butyl vs. nitrobenzyl esters in ) may explain efficacy differences .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
